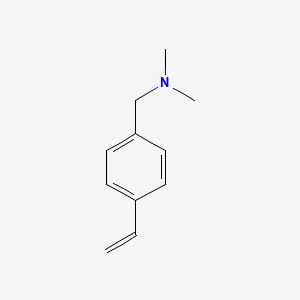

Benzenemethanamine, 4-ethenyl-N,N-dimethyl-

Description

Properties

IUPAC Name |

1-(4-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHAZDVLGNSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31303-54-5 | |

| Record name | Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31303-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20965243 | |

| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50976-17-5, 2245-52-5 | |

| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Vinylbenzyl)-N,N-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to Poly(N,N-dimethylvinylbenzylamine) and the Critical Role of Solubility

An In-depth Technical Guide to the Solubility of Poly(N,N-dimethylvinylbenzylamine) in Organic Solvents

Poly(N,N-dimethylvinylbenzylamine) is a cationic polyelectrolyte that has garnered interest for various applications, including gene delivery, drug formulation, and as a precursor for more complex polymer architectures. The tertiary amine group in its repeating unit makes its properties, particularly its solubility, highly dependent on the surrounding chemical environment.

For drug development professionals and researchers, understanding the solubility of PDMVBA is paramount. The choice of solvent impacts everything from polymer synthesis and purification to the formulation of the final product. A "good" solvent can ensure the polymer adopts an expanded coil conformation, which is often crucial for its biological activity and for achieving a stable, homogeneous formulation.[1][2] Conversely, a "bad" solvent can lead to polymer aggregation and precipitation, compromising the efficacy and safety of a therapeutic agent.[1]

This guide will navigate the theoretical underpinnings of polymer solubility and provide actionable experimental protocols to empower you to make informed decisions in your work with PDMVBA.

The Theoretical Bedrock of Polymer Solubility

The dissolution of a polymer in a solvent is governed by the fundamental thermodynamic principle that a process occurs spontaneously if the Gibbs free energy of mixing (ΔG_mix) is negative. The relationship is expressed as:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing, representing the energy change from interactions between polymer segments and solvent molecules.

-

ΔS_mix is the entropy of mixing, reflecting the change in randomness or disorder of the system.

-

T is the absolute temperature.

For a polymer to dissolve, the Gibbs free energy of mixing must be negative.[3]

Flory-Huggins Theory: A Molecular View of Mixing

The Flory-Huggins theory provides a more detailed framework for understanding the thermodynamics of polymer solutions.[4][5][6][7] It considers the significant size difference between polymer chains and solvent molecules and introduces the dimensionless Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between the polymer and the solvent.[3][4]

-

χ < 0.5: The solvent is considered "good." Polymer-solvent interactions are favorable, leading to the expansion of the polymer chains and good solubility.[1]

-

χ ≈ 0.5: This represents a "theta" or "ideal" solvent condition, where the polymer chains behave as ideal random coils.[1][6]

-

χ > 0.5: The solvent is "poor." Polymer-polymer and solvent-solvent interactions are more favorable than polymer-solvent interactions, leading to polymer chain collapse and potential phase separation.[1]

Hansen Solubility Parameters (HSP): A Practical Predictive Tool

While Flory-Huggins theory provides a strong theoretical foundation, Hansen Solubility Parameters (HSP) offer a more empirical and practical approach to predicting solubility.[8][9][10][11] The core idea is that "like dissolves like."[9][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Each solvent and polymer can be characterized by its own set of three Hansen parameters. The closer the HSP values of a polymer and a solvent, the more likely the polymer is to dissolve.[11] This principle is particularly powerful because it allows for the rational design of solvent blends. Two different "bad" solvents can be mixed to create a "good" solvent system if the resulting blend's HSP values fall within the polymer's solubility sphere.[10]

Key Factors Influencing the Solubility of PDMVBA

The solubility of a specific PDMVBA sample is not an absolute property but is influenced by a combination of factors related to the polymer itself, the chosen solvent, and the experimental conditions.

Polymer Characteristics

-

Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility tends to decrease due to a smaller combinatorial entropy of mixing.[7]

-

Polymer Architecture: The structure of the polymer chains plays a crucial role. Linear PDMVBA will have different solubility characteristics compared to branched, hyperbranched, or cross-linked versions. Cross-linking, in particular, will lead to swelling rather than dissolution.

-

Polydispersity: A broad molecular weight distribution can affect the overall solubility behavior.

Solvent Properties

The nature of the organic solvent is a primary determinant of PDMVBA's solubility. Key solvent characteristics to consider include:

-

Polarity: The tertiary amine group in PDMVBA imparts a degree of polarity. Solvents with a similar polarity are more likely to be good solvents.

-

Hydrogen Bonding Capability: While the PDMVBA itself is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Solvents with hydrogen bond donating capabilities may exhibit favorable interactions.

-

Molecular Size and Shape: The size and shape of solvent molecules can influence their ability to penetrate and solvate the polymer chains.

Temperature

Temperature affects the Gibbs free energy of mixing and can have a significant impact on solubility. Some polymer-solvent systems exhibit a Lower Critical Solution Temperature (LCST) , where they are soluble at lower temperatures and phase-separate upon heating. Others show an Upper Critical Solution Temperature (UCST) , becoming more soluble as the temperature increases.[12] The specific behavior of PDMVBA in a given solvent would need to be determined experimentally.

Below is a diagram illustrating the interplay of these factors.

Caption: Factors influencing the solubility of PDMVBA.

Experimental Determination of PDMVBA Solubility: A Step-by-Step Guide

The most reliable way to determine the solubility of your PDMVBA sample is through systematic experimentation.[13] The following protocols provide a workflow for qualitative screening and quantitative assessment.

Protocol 1: Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a wide range of organic solvents.

Materials:

-

PDMVBA sample

-

A selection of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, toluene, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, ethanol, water).

-

Small vials or test tubes with caps

-

Vortex mixer

-

Pipettes and balance

Procedure:

-

Weigh out a small, consistent amount of PDMVBA (e.g., 5 mg) into each vial.

-

Add a fixed volume of a solvent to be tested (e.g., 1 mL) to each vial. This corresponds to a concentration of 5 mg/mL.

-

Cap the vials securely.

-

Vortex each vial vigorously for 2-3 minutes.

-

Allow the vials to stand at room temperature for at least 24 hours.

-

Visually inspect each vial against a contrasting background.

-

Record your observations using the following categories:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is hazy or contains some undissolved polymer.

-

Swollen: The polymer has increased in volume but has not dissolved, often forming a gel-like phase.

-

Insoluble: The polymer remains as a distinct solid phase.

-

Protocol 2: Experimental Determination of Hansen Solubility Parameters

This protocol allows you to determine the HSP of your PDMVBA, which is a powerful tool for predicting its solubility in other solvents and for designing solvent blends.[13]

Materials:

-

PDMVBA sample

-

A set of 20-30 solvents with known Hansen Solubility Parameters. The selection should cover a broad range of δd, δp, and δh values.

-

The same equipment as in Protocol 1.

Procedure:

-

Perform the qualitative solubility screening (Protocol 1) for your selected set of solvents with known HSPs.

-

Classify each solvent as "good" (soluble) or "bad" (partially soluble, swollen, or insoluble).

-

Use software designed for HSP determination (e.g., HSPiP) or a graphical method to find the center of a sphere in the three-dimensional Hansen space that best encloses the "good" solvents and excludes the "bad" solvents.[13] The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of your PDMVBA.

The following diagram illustrates the workflow for determining the solubility profile of PDMVBA.

Caption: Experimental workflow for determining PDMVBA solubility.

Data Presentation and Interpretation

To maintain scientific integrity and for ease of comparison, all solubility data should be meticulously recorded. The following table provides a template for organizing your findings from the qualitative screening.

| Solvent | Solvent Class | Concentration (mg/mL) | Observation (after 24h) | Classification |

| Hexane | Aliphatic Hydrocarbon | 5 | No change | Insoluble |

| Toluene | Aromatic Hydrocarbon | 5 | ... | ... |

| Chloroform | Halogenated | 5 | ... | ... |

| THF | Ether | 5 | ... | ... |

| Acetone | Ketone | 5 | ... | ... |

| DMF | Amide | 5 | ... | ... |

| Methanol | Alcohol | 5 | ... | ... |

For the determination of Hansen Solubility Parameters, a similar table should be constructed that includes the known δd, δp, and δh values for each solvent, alongside your experimental classification of "good" or "bad."

Interpreting Your Results:

-

A broad range of "good" solvents suggests that PDMVBA is a relatively easy polymer to work with.

-

If solubility is limited to a specific class of solvents (e.g., polar aprotic solvents), this provides valuable insight into the dominant intermolecular forces at play.

-

The calculated HSP values for your PDMVBA can be used to predict its solubility in untested solvents and to design effective solvent blends for specific applications, such as creating coatings or formulations with controlled evaporation rates.

By following the theoretical principles and experimental protocols outlined in this guide, you will be well-equipped to develop a thorough understanding of the solubility of poly(N,N-dimethylvinylbenzylamine) and to leverage that knowledge in your research and development endeavors.

References

- Flory-Huggins theory | Polymer Chemistry Class Notes - Fiveable. (URL: )

- Flory-Huggins Solution Theory | MATSE 202: Introduction to Polymer M

- Flory-Huggins Theory of Polymer Solutions | PDF - Scribd. (URL: )

- Lecture 8: Polymer solutions – Flory-Huggins Theory - ETH Zürich. (URL: )

-

Hansen Solubility Parameters. (URL: [Link])

- Flory- Huggins theory From the thermodynamic point of view, dissolution of a polymer into a solvent is favourable when Gibbs fr. (URL: )

-

Hansen Solubility Parameters (HSP) - Adscientis. (URL: [Link])

-

Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (URL: [Link])

-

Hansen solubility parameter - Wikipedia. (URL: [Link])

-

HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition - ResearchGate. (URL: [Link])

-

What is 'good solvent' and 'bad solvent' for a polymer? | How to determine Good vs. Bad Solvent? - YouTube. (URL: [Link])

- Simple measurements for prediction of drug release from polymer matrices – Solubility parameters and intrinsic viscosity - Kinam Park. (URL: )

-

Upper critical solution temperature - Type cononsolvency of poly(N,N-dimethylacrylamide) in water - Organic solvent mixtures | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. kinampark.com [kinampark.com]

- 3. rammohancollege.ac.in [rammohancollege.ac.in]

- 4. fiveable.me [fiveable.me]

- 5. Flory-Huggins Solution Theory | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]

- 6. scribd.com [scribd.com]

- 7. ethz.ch [ethz.ch]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. paint.org [paint.org]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Poly(4-vinylbenzyl dimethylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications

Poly(4-vinylbenzyl dimethylamine), henceforth P(4-VBDMA), is a functionalized polystyrene derivative that has garnered significant interest across diverse scientific fields. Its inherent cationic nature, arising from the tertiary amine groups, makes it a prime candidate for applications such as non-viral gene delivery, antimicrobial coatings, and flocculants in water treatment. The efficacy and processability of P(4-VBDMA) for these applications are intrinsically linked to its thermal stability. A thorough understanding of its behavior at elevated temperatures is paramount for defining manufacturing parameters, predicting shelf-life, and ensuring performance integrity under operational stress. This guide provides a comprehensive examination of the thermal degradation of P(4-VBDMA), the analytical methodologies to characterize it, and the underlying chemical principles governing its stability.

The Chemical Structure and Its Implications for Stability

To comprehend the thermal stability of P(4-VBDMA), one must first consider its molecular architecture. It consists of a polystyrene backbone, which provides rigidity and hydrophobicity, and pendant benzyl dimethylamine groups, which impart functionality and reactivity.

Figure 1: Schematic representation of the Poly(4-vinylbenzyl dimethylamine) repeating unit.

The thermal stability of this polymer is a composite of the resilience of its individual components. The polystyrene backbone is known for its relatively high thermal stability, degrading primarily through random chain scission and depolymerization at temperatures typically above 300°C. However, the pendant benzyl dimethylamine group introduces a potential point of thermal weakness. The C-N bond in the benzylamine moiety is generally less stable than the C-C bonds of the polymer backbone and can be susceptible to cleavage at lower temperatures.

Thermal Degradation Profile: A Multi-Stage Process

The thermal decomposition of P(4-VBDMA) is not a single-step event but rather a sequence of degradation processes, which can be elucidated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A typical TGA thermogram for a related copolymer, poly(styrene-co-vinylbenzyl chloride)-DMAP, shows a two-step decomposition process, with initial degradation occurring around 128°C and a second, more significant loss at 350°C[1]. While this is a copolymer, it provides insight into the potential behavior of the functional group. The initial, lower-temperature weight loss can be attributed to the scission of the pendant amine groups, while the higher-temperature degradation corresponds to the breakdown of the main polystyrene chain[1].

The stability of the vinylbenzyl units themselves is lower than the backbone, leading to an earlier onset of degradation in polymers where they are incorporated[2]. The presence of the amine functionality can further influence this behavior.

Key Factors Influencing Thermal Stability:

-

Atmosphere: Thermal degradation behavior is highly dependent on the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen), degradation typically proceeds through pyrolysis (chain scission, depolymerization). In an oxidative atmosphere (e.g., air), thermo-oxidative degradation occurs at lower temperatures due to reactions with oxygen, leading to the formation of carbonyls, hydroperoxides, and subsequent chain scission[3].

-

Molecular Weight and Polydispersity: Higher molecular weight polystyrenes generally exhibit slightly higher thermal stability. A broader molecular weight distribution can sometimes lead to an earlier onset of degradation due to the presence of a higher fraction of lower molecular weight chains.

-

Additives and Impurities: The presence of residual monomers, initiators from polymerization, or other additives can significantly impact thermal stability, often acting as initiation sites for degradation[4].

| Thermal Property | Typical Temperature Range (°C) | Description |

| Onset of Degradation (Tonset) | 150 - 250 °C | The temperature at which significant mass loss begins. Often associated with the loss of the pendant amine group or other weak links. |

| Max Degradation Rate (Tmax) | 350 - 450 °C | The temperature at which the rate of mass loss is highest. This typically corresponds to the main chain scission of the polystyrene backbone. |

| Char Yield | Varies | The percentage of material remaining at high temperatures (e.g., >600°C). This is influenced by the degradation atmosphere and polymer structure. |

Table 1: Summary of key thermal degradation parameters for polystyrene-based polymers. Note: Specific values for P(4-VBDMA) can vary based on synthesis and measurement conditions.

Analytical Workflows for Assessing Thermal Stability

A multi-faceted analytical approach is required for a comprehensive understanding of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Principle: TGA provides quantitative information on mass loss versus temperature. This is the cornerstone technique for determining the onset of degradation, the temperature of maximum degradation rate, and the residual mass.

Figure 2: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry P(4-VBDMA) sample into a clean TGA crucible (platinum or alumina).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Method Programming:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant flow rate (e.g., 50 mL/min).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) up to a final temperature (e.g., 800°C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (the DTG curve) to clearly identify the temperatures of maximum degradation rates (Tmax).

Causality: Using different heating rates (e.g., 5, 10, 15, 20°C/min) allows for the calculation of the activation energy (Ea) of degradation using model-free isoconversional methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods[5]. A higher activation energy implies greater thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting points (Tm), and to characterize the endothermic or exothermic nature of degradation events. For amorphous polymers like P(4-VBDMA), the Tg is a critical parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. Degradation processes are often accompanied by exothermic (in air) or endothermic (in nitrogen) peaks[3].

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a destructive analytical technique that provides detailed information about the chemical structure of the polymer by identifying its thermal degradation products[6]. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry[7].

Causality: The identity of the fragments directly informs the degradation mechanism. For example, the detection of styrene monomer, dimer, and trimer would confirm depolymerization and random scission of the polystyrene backbone. The identification of dimethylamine, toluene, or related compounds would confirm the cleavage of the pendant functional group. This technique is invaluable for distinguishing between different degradation pathways[8][9].

Figure 3: Conceptual workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Conclusion and Future Outlook

The thermal stability of poly(4-vinylbenzyl dimethylamine) is a complex property governed by the interplay between its robust polystyrene backbone and its more labile benzyl dimethylamine functional groups. A comprehensive characterization requires a suite of analytical techniques, with TGA providing the quantitative framework of degradation temperatures and Py-GC/MS offering the mechanistic details through fragment identification. For professionals in drug development and materials science, this understanding is not merely academic; it is a prerequisite for rational process design, formulation development, and quality control. As P(4-VBDMA) and its derivatives continue to be explored for advanced applications, a rigorous and well-documented approach to assessing their thermal stability will remain a cornerstone of successful innovation.

References

-

Thermal behavior of poly(vinylbenzyl chloride)-grafted poly(ethylene-co-tetrafluoroethylene) films. (2014). ResearchGate. Available at: [Link]

-

Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). MDPI. Available at: [Link]

-

The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. (2009). ResearchGate. Available at: [Link]

-

Thermal Degradation of Poly(Vinyl Chloride)/Polystyrene Blends in the Presence of Metal Soaps of Hura crepitans Seed Oil. (2020). Journal of the Chemical Society of Nigeria. Available at: [Link]

-

Thermal Stability and Degradation Kinetics of Polystyrene/Organically-Modified Montmorillonite Nanocomposites. (2010). e-Publications@Marquette. Available at: [Link]

-

Thermal degradation of polystyrene in different environments. (2013). ResearchGate. Available at: [Link]

-

Thermal Degradation Behavior of Polyvinyl Alcohol/Starch/Carboxymethyl Cellulose/Clay Nanocomposites. (2013). Horizon Research Publishing. Available at: [Link]

-

Thermal degradation studies in poly(vinyl chloride)/poly(methyl methacrylate) blends. (2007). ResearchGate. Available at: [Link]

-

Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. (2003). SciSpace. Available at: [Link]

-

Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. (2014). RSC Publishing. Available at: [Link]

-

A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. (2014). ResearchGate. Available at: [Link]

-

Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. (2012). IntechOpen. Available at: [Link]

-

Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. (2012). ResearchGate. Available at: [Link]

-

Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (2021). Archimer. Available at: [Link]

-

Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). MDPI. Available at: [Link]

-

Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. (2020). Shimadzu. Available at: [Link]

-

Poly((4-vinylbenzyl)trimethylammonium chloride) resin with removal properties for vanadium(v) and molybdenum(vi). a thermodynamic and kinetic study. (2015). ResearchGate. Available at: [Link]

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (N.d.). Pressure Sensitive Tape Council. Available at: [Link]

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2020). PMC - NIH. Available at: [Link]

-

Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2023). ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pstc.org [pstc.org]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(N,N-dimethylvinylbenzylamine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

This guide provides a comprehensive technical overview of the glass transition temperature (Tg) of poly(N,N-dimethylvinylbenzylamine), a polymer of significant interest in advanced applications such as gene therapy and drug delivery systems. We will delve into the theoretical underpinnings of glass transition, detail experimental protocols for its determination, and explore the molecular factors that dictate this critical thermal property.

Introduction: The Significance of Glass Transition in Polymer Science

The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers. It marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state as the temperature increases.[1] Below its Tg, a polymer is hard and brittle, while above it, the polymer chains have sufficient mobility to behave in a more pliable manner. This transition is not a sharp melting point but occurs over a temperature range.[2]

For poly(N,N-dimethylvinylbenzylamine), a polymer with a bulky, amine-containing side group, understanding its Tg is paramount for its application in fields like drug development. The Tg influences crucial material properties such as mechanical strength, stability, and the release kinetics of encapsulated therapeutic agents. A drug formulation's stability and efficacy can be significantly impacted by the physical state of its polymeric carrier.[3] Therefore, precise determination and control of the Tg of poly(N,N-dimethylvinylbenzylamine) are critical for designing effective and reliable delivery systems.

Theoretical Framework: Factors Governing the Glass Transition Temperature

The glass transition temperature is intrinsically linked to the molecular architecture of a polymer. Several key factors influence the segmental mobility of the polymer chains and thus determine the Tg.[4]

-

Chain Flexibility: The inherent flexibility of the polymer backbone is a primary determinant of Tg. Polymers with more flexible backbones, such as those with single carbon-carbon bonds, tend to have lower Tg values. The introduction of rigid structures like aromatic rings into the backbone restricts chain rotation and increases the Tg.

-

Side Groups: The nature of the pendant groups on the polymer backbone has a significant impact on Tg.

-

Bulky Side Groups: Large, bulky side groups, like the N,N-dimethylvinylbenzyl group in our polymer of interest, can physically hinder the rotation of the polymer chains, leading to a higher Tg.

-

Polarity: The presence of polar groups can increase intermolecular forces, such as dipole-dipole interactions, which restrict chain movement and raise the Tg. The tertiary amine in poly(N,N-dimethylvinylbenzylamine) contributes to its polarity.

-

-

Molecular Weight: The Tg of a polymer generally increases with its molecular weight. This is because higher molecular weight polymers have fewer chain ends, which are more mobile and contribute to a lower Tg.

-

Cross-linking: The introduction of cross-links between polymer chains restricts their mobility and significantly increases the Tg.

Synthesis of Poly(N,N-dimethylvinylbenzylamine): A Pathway to Tailored Thermal Properties

The synthesis of poly(N,N-dimethylvinylbenzylamine) is a critical step that can be tailored to influence its final thermal properties. A common and effective method is the post-polymerization modification of poly(vinylbenzyl chloride) (PVBC). Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined PVBC precursors with controlled molecular weights and narrow polydispersity.[5][6][7]

Experimental Protocol: Synthesis via RAFT Polymerization and Post-Modification

This protocol outlines a two-step process to synthesize poly(N,N-dimethylvinylbenzylamine).

Part A: RAFT Polymerization of Vinylbenzyl Chloride (VBC)

-

Reagents and Setup:

-

Vinylbenzyl chloride (VBC) (monomer)

-

A suitable chain transfer agent (CTA) for RAFT polymerization (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

-

A radical initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN)

-

An appropriate solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask, magnetic stirrer, and nitrogen/argon inlet.

-

-

Procedure:

-

In a Schlenk flask, dissolve the VBC monomer, CTA, and AIBN in the chosen solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be calculated accordingly.

-

De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir.

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the resulting poly(vinylbenzyl chloride) in a non-solvent like cold methanol, filter, and dry under vacuum.

-

Part B: Amination of Poly(vinylbenzyl chloride)

-

Reagents and Setup:

-

Poly(vinylbenzyl chloride) from Part A

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

A suitable solvent for the reaction (e.g., tetrahydrofuran, THF)

-

Round-bottom flask with a condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve the synthesized poly(vinylbenzyl chloride) in THF in the round-bottom flask.

-

Add an excess of dimethylamine solution to the polymer solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours) to ensure complete amination.

-

Monitor the reaction progress using techniques like FTIR spectroscopy by observing the disappearance of the C-Cl stretching vibration and the appearance of C-N stretching bands.[8]

-

After the reaction is complete, precipitate the final polymer, poly(N,N-dimethylvinylbenzylamine), in a non-solvent such as hexane.

-

Filter the polymer and dry it thoroughly under vacuum.

-

Experimental Determination of Tg: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the glass transition temperature of polymers.[2][3] It measures the difference in heat flow between a sample and a reference as a function of temperature.[2] The glass transition is observed as a step-like change in the heat capacity of the material.[2]

Detailed DSC Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried poly(N,N-dimethylvinylbenzylamine) sample into an aluminum DSC pan.[3]

-

Seal the pan hermetically to prevent any loss of volatile components.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate, typically 10-20 °C/min, to a temperature well above the expected Tg to erase the polymer's previous thermal history.[1]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan to ensure the measurement is on a sample with a known and controlled thermal history.

-

-

Data Analysis:

Expected Results and Data Interpretation

| Polymer | Repeating Unit | Reported Tg (°C) | Reference |

| Polystyrene | ~100 | ||

| Poly(N,N-dimethylacrylamide) | 89 | ||

| Poly(N,N-dimethylvinylbenzylamine) | Expected to be > 100 | - |

Given the bulky N,N-dimethylvinylbenzyl side group, which will significantly restrict chain mobility, the Tg of poly(N,N-dimethylvinylbenzylamine) is expected to be higher than that of polystyrene. The presence of the polar amine group will also contribute to a higher Tg compared to non-polar analogs.

The DSC thermogram from the second heating scan will show a characteristic sigmoidal curve at the glass transition. The midpoint of this curve is taken as the Tg. The magnitude of the change in heat capacity (ΔCp) at the Tg can also provide information about the amorphous content of the polymer.

Conclusion

The glass transition temperature is a critical parameter that dictates the physical properties and performance of poly(N,N-dimethylvinylbenzylamine) in various applications, particularly in the pharmaceutical and biomedical fields. This guide has provided a comprehensive overview of the theoretical principles governing Tg, detailed protocols for the synthesis of the polymer, and a step-by-step methodology for its characterization using Differential Scanning Calorimetry. By understanding and controlling the factors that influence the glass transition, researchers can effectively tailor the properties of poly(N,N-dimethylvinylbenzylamine) to meet the specific demands of their intended applications.

References

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 8). DSC Glass Transition Analysis: Accurate Tg Detection. Retrieved from [Link]

- ASTM International. (2013). D7426 − 08 (Reapproved 2013) - Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound.

-

Request PDF. (2025, August 6). Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. Retrieved from [Link]

-

SciSpace. (n.d.). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Retrieved from [Link]

-

RSC Publishing. (n.d.). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Retrieved from [Link]

-

Request PDF. (2025, August 6). Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THERMAL AND KINETIC STUDY OF THE POLY VINYL PHENYL DITHIOCARBAMATS TRIETHYL-AMMONIUM. Retrieved from [Link]

-

Request PDF. (2025, August 7). A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Computation of densities, bulk moduli and glass transition temperatures of vinyl polymers from atomistic simulation. Retrieved from [Link]

-

Semantic Scholar. (2004, December 1). Well-defined polymer precursors synthesized by RAFT polymerization of N,N-dimethylacrylamide/N-acryloxysuccinimide: random and block copolymers. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of poly((N,N-dimethyl acrylamide)-co-(N-isopropyl.... Retrieved from [Link]

-

PubMed. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2024, April 24). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical glass transition temperature of PNIPAM, poly(NIPAM-co-DMA), and PDMA. Retrieved from [Link]

-

scipoly.com. (n.d.). Poly(vinylbenzyl trimethyl ammonium chloride). Retrieved from [Link]

- Google Patents. (n.d.). TWI382033B - Process for synthesizing poly(vinyl benzylamine).

-

ResearchGate. (2025, August 6). (PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate). Retrieved from [Link]

-

MDPI. (2024, June 2). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. Retrieved from [Link]

Sources

- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 3. resolvemass.ca [resolvemass.ca]

- 4. thermalsupport.com [thermalsupport.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Purity Analysis of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-: A Comprehensive Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, a functionalized monomer also known as 4-vinyl-N,N-dimethylbenzylamine, is a critical building block in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs). The reactive nature of its vinyl and tertiary amine functional groups makes it susceptible to a variety of side reactions, oligomerization, and degradation pathways. Consequently, rigorous and multi-faceted purity analysis is not merely a quality control checkpoint but a fundamental necessity to ensure the predictability, safety, and efficacy of downstream applications. This guide provides a first-principles approach to developing a robust, self-validating analytical strategy for assessing the purity of this monomer, moving beyond rote protocols to explain the causal-driven decisions essential for scientific integrity.

The Analytical Imperative: Understanding the Molecule

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- possesses a unique trifecta of chemical functionalities: a polymerizable vinyl group, a basic tertiary amine, and an aromatic ring. This combination dictates its utility and, simultaneously, its impurity profile. A successful purity analysis hinges on understanding the potential structural liabilities.

-

Vinyl Group: Prone to spontaneous or induced polymerization, leading to dimers, oligomers, and polymers. It can also be reduced to an ethyl group.

-

Tertiary Amine: Susceptible to oxidation (N-oxide formation) and can undergo quaternization reactions.[1] Its basicity can cause challenging chromatographic interactions (e.g., peak tailing) if not properly managed.[2]

-

Benzylic Position: The methylene bridge is a potential site for oxidation.

Therefore, a single analytical method is insufficient. A comprehensive assessment requires an orthogonal strategy , where multiple techniques based on different physicochemical principles are employed to build a complete and trustworthy purity profile.

Physicochemical Properties Summary

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-1-(4-vinylphenyl)methanamine | - |

| Synonyms | 4-vinyl-N,N-dimethylbenzylamine | - |

| Molecular Formula | C₁₁H₁₅N | Inferred |

| Molecular Weight | 161.24 g/mol | Inferred |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | Decomposes or polymerizes at high temperatures | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); slightly soluble in water.[4] | [4][5] |

Deconstructing the Impurity Profile: From Synthesis to Degradation

Effective purity analysis begins with a hypothetical impurity profile based on the synthetic route and storage conditions. A common synthesis involves the reaction of 4-vinylbenzyl chloride with dimethylamine.

Caption: Key molecular structures in the purity profile.

This leads to a predictable set of potential process-related and degradation impurities.

| Impurity Class | Specific Example | Origin | Recommended Analytical Technique |

| Starting Materials | 4-Vinylbenzyl Chloride, Dimethylamine | Incomplete reaction | GC-MS, HPLC-UV |

| By-products | Quaternary ammonium salts | Side reaction | HPLC-CAD/ELSD, IC |

| Over-reduction | 4-Ethyl-N,N-dimethylbenzylamine | Hydrogenation during synthesis | GC-MS, HPLC-UV |

| Polymerization | Dimers, Trimers, Oligomers | Heat, light, or catalyst exposure | HPLC-UV, GPC |

| Oxidation | N,N-dimethyl-1-(4-vinylphenyl)methanamine N-oxide | Air/peroxide exposure | HPLC-MS |

| Isomers | 2- or 3-vinyl isomers | Impure starting materials | GC, HPLC |

The Orthogonal Analytical Workflow

No single technique can confidently identify and quantify all potential impurities. An integrated workflow provides a self-validating system for purity assessment.

Caption: A robust, multi-technique analytical workflow.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Expertise & Rationale: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. For Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, it excels at separating isomers and process-related impurities with similar structures but different boiling points (e.g., the target vinyl vs. the reduced ethyl analog). The primary challenge with amines is their basicity, which leads to strong interactions with acidic silanol groups on standard silica columns, causing severe peak tailing and poor quantification.[2] Therefore, the choice of a base-deactivated column is not merely a preference but a necessity for accurate analysis.

Protocol: GC-FID for Percent Area Purity

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Column Selection (Critical): A low-to-mid polarity, base-deactivated column is essential. A (5%-phenyl)-methylpolysiloxane phase on a deactivated support (e.g., Agilent DB-5ms Ultra Inert, Restek Rxi-5Sil MS) is an excellent starting point.

-

Causality: The base deactivation minimizes silanol interactions, ensuring symmetric amine peaks. The 5% phenyl content provides selectivity for aromatic compounds.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of the monomer in a high-purity solvent like ethyl acetate or dichloromethane.

-

GC Parameters:

| Parameter | Recommended Setting | Rationale |

| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates early-eluting solvents from the main peak and later-eluting impurities. |

| Detector Temp. | 300 °C (FID) | Ensures all analytes remain in the gas phase and provides stable response. |

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

System Suitability: Before analysis, inject a standard mixture (if available) or the sample itself to check for theoretical plates and peak tailing factor (should be < 1.5) for the main peak.

GC-MS for Impurity Identification

For definitive identification, the same GC method can be coupled to a Mass Spectrometer. The mass spectrum of the parent compound is expected to show a prominent molecular ion (m/z 161) and characteristic fragmentation. Tertiary amines typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in a stable iminium ion.[6][7]

High-Performance Liquid Chromatography (HPLC): Targeting Non-Volatile Species

Expertise & Rationale: HPLC is complementary to GC, perfectly suited for analyzing non-volatile or thermally labile impurities such as oligomers, polymers, and salts.[8] The aromatic ring in the target molecule provides a strong chromophore, making UV detection highly sensitive. As with GC, the basicity of the amine presents a challenge in reversed-phase chromatography.

Protocol: Reversed-Phase HPLC-UV

-

System: An HPLC or UHPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

-

Column Selection: A modern, high-purity C18 silica column with end-capping is a good starting point.

-

Mobile Phase Strategy (Critical): To achieve good peak shape for a basic analyte, the mobile phase must be controlled.

-

Option A (Low pH): Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This protonates the amine, ensuring it is in a single ionic form, and also protonates residual silanols, minimizing secondary interactions.

-

Option B (High pH): Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate at pH 10. This deprotonates the silanols, eliminating them as an interaction site.

-

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in a mobile phase-compatible solvent (e.g., acetonitrile/water).

-

HPLC Parameters:

| Parameter | Recommended Setting (Low pH example) | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 10% B to 95% B over 10 minutes | Elutes a wide range of polar and non-polar impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |

| Detection | UV at 254 nm | Strong absorbance from the aromatic ring. |

-

Data Analysis: Use an external standard of the main component for quantification of impurities or use area percent for a general profile. This method is particularly powerful for observing the formation of dimers and trimers, which will appear as later-eluting peaks.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Expertise & Rationale: While chromatographic methods provide relative purity (area %), they are susceptible to biases from response factors (e.g., FID) or extinction coefficients (e.g., UV). Quantitative ¹H NMR (qNMR) is a primary ratio method that provides a direct, unbiased measurement of molar purity without requiring a reference standard for each impurity.[9] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]

Protocol: ¹H qNMR for Absolute Purity Determination

-

System: A high-field NMR spectrometer (≥ 400 MHz) with high signal-to-noise and resolution.

-

Internal Standard (Critical): Select a high-purity (>99.9%), non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are excellent candidates. The standard must be accurately weighed.

-

Sample Preparation: a. Accurately weigh ~10-20 mg of the Benzenemethanamine, 4-ethenyl-N,N-dimethyl- sample into a vial. b. Accurately weigh ~5-10 mg of the chosen internal standard into the same vial. c. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR Acquisition Parameters:

-

Pulse Angle: 90° pulse for maximum signal.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full signal recovery. This is CRITICAL for quantification. A value of 30-60 seconds is typical.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

-

-

Data Processing & Analysis: a. Carefully phase the spectrum and perform baseline correction. b. Integrate a well-resolved, unique signal from the analyte (e.g., the benzylic -CH₂- protons). c. Integrate the unique signal from the internal standard. d. Calculate purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

-

Expected ¹H-NMR Signal Assignments

| Protons | Approx. Chemical Shift (ppm in CDCl₃) | Multiplicity | Integration |

| N-(CH₃)₂ | ~2.2-2.3 | singlet | 6H |

| -CH₂-N | ~3.4-3.5 | singlet | 2H |

| Vinyl -CH= | ~5.2-5.8 and ~6.7 | multiplet (dd, dd, dd) | 3H |

| Aromatic | ~7.2-7.4 | multiplet (d, d) | 4H |

Conclusion: A Triad of Trustworthiness

The purity assessment of a reactive monomer like Benzenemethanamine, 4-ethenyl-N,N-dimethyl- is a rigorous scientific endeavor. A trustworthy Certificate of Analysis should not rely on a single data point but on a consensus built from orthogonal methods.

-

GC-FID/MS provides the primary profile of volatile components and their identity.

-

HPLC-UV/MS characterizes the non-volatile and polymeric impurities that GC cannot detect.

-

qNMR delivers the final, unbiased, absolute purity value that anchors the entire analysis.

By integrating these techniques and understanding the chemical rationale behind each methodological choice, researchers, scientists, and drug development professionals can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

-

LookChem. N,N-dimethyl-4-vinylaniline. Available at: [Link].

-

PubChem. N,N-Dimethylbenzylamine. National Center for Biotechnology Information. Available at: [Link].

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Available at: [Link].

-

NIST. Benzeneethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link].

-

NIST. Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link].

-

Ataman Kimya. BENZYLDIMETHYLAMINE. Available at: [Link].

-

Wikipedia. Dimethylbenzylamine. Available at: [Link].

-

FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). Available at: [Link].

- Google Patents. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link].

-

MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link].

-

ACS Publications. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Available at: [Link].

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link].

-

ChemAdder. The NMR-Purity and the new dimensions and standards of purity. Available at: [Link].

-

Whitman College. GCMS Section 6.15. Available at: [Link].

-

PubMed Central (PMC). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link].

-

International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link].

-

Dialnet. Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Available at: [Link].

-

JoVE. Video: Mass Spectrometry of Amines. Available at: [Link].

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link].

-

University of Helsinki - Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link].

-

ACS Publications. Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Available at: [Link].

-

Creative Biostructure. Detection and Quantification of Monomer Content. Available at: [Link].

-

Agilent. Amines and alcohols Fast analysis of amines and solvents. Available at: [Link].

-

HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. Available at: [Link].

-

ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link].

-

ResearchGate. Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis. Available at: [Link].

-

ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link].

-

ACS Publications. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. Available at: [Link].

-

ResearchGate. (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Available at: [Link].

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link].

-

TÜBİTAK Academic Journals. Poly(vinyl chloride) functionalization by aliphatic and aromatic amines: application to the extraction of some metal cations. Available at: [Link].

-

PubMed Central (PMC). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Available at: [Link].

Sources

- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. DSpace [helda.helsinki.fi]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemadder.com [chemadder.com]

A Technical Guide to the Spectroscopic Characterization of Poly(4-vinylbenzyl dimethylamine)

Intended for: Researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of advanced polymeric materials.

Introduction

Poly(4-vinylbenzyl dimethylamine), henceforth referred to as P4VBDMA, is a versatile cationic polymer with a growing presence in biomedical and industrial applications. Its unique pH-responsive nature and ability to form polyelectrolyte complexes make it a subject of significant interest. A thorough and accurate characterization of P4VBDMA is paramount to understanding its structure-property relationships and ensuring its effective implementation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to elucidate the molecular structure and purity of P4VBDMA.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the polymer's structure and its spectral output. The protocols described herein are designed to be self-validating, providing a robust framework for researchers.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data accurately, one must first understand the fundamental repeating unit of the P4VBDMA polymer. The structure consists of a polystyrene backbone with a benzyl dimethylamine group at the para position of the phenyl ring.

Caption: Chemical structure of the P4VBDMA repeating unit.

Each component of this structure—the aliphatic backbone, the aromatic ring, and the dimethylamine functional group—will give rise to distinct and identifiable signals in the various spectra discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of polymers. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the polymer chain.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. For P4VBDMA, the spectrum can be divided into three main regions: the aromatic region, the benzylic and aliphatic backbone region, and the methyl region.

Table 1: Typical ¹H NMR Chemical Shifts for P4VBDMA

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic (C₆H ₄) | 6.2 - 7.3 | Broad multiplet | Protons on the phenyl ring are deshielded by the ring current. The broadness is due to overlapping signals and restricted rotation in the polymer chain. |

| Benzylic (-CH ₂-N) | 3.3 - 3.6 | Broad singlet | The methylene protons adjacent to the nitrogen atom and the aromatic ring. |

| N-Methyl (-N(CH ₃)₂) | 2.1 - 2.3 | Broad singlet | The six equivalent protons of the two methyl groups attached to the nitrogen. |

| Polymer Backbone (-CH - & -CH ₂-) | 0.8 - 2.2 | Broad multiplet | Protons of the main polystyrene-type backbone, heavily overlapped and broadened due to diastereotopic environments in the polymer chain. |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, mapping the carbon skeleton of the polymer. While acquisition times are longer, the resulting spectra are often simpler to interpret due to the absence of carbon-carbon coupling.

Table 2: Typical ¹³C NMR Chemical Shifts for P4VBDMA

| Assigned Carbons | Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C H & quat. C ) | 125 - 145 | Carbons of the phenyl ring. Quaternary carbons (attached to the backbone and benzylic group) will have different shifts than protonated carbons. |

| Benzylic (-C H₂-N) | ~64 | The benzylic carbon is shifted downfield due to the adjacent aromatic ring and nitrogen atom. |

| N-Methyl (-N(C H₃)₂) | ~45 | The methyl carbons attached to the nitrogen. |

| Polymer Backbone (-C H- & -C H₂-) | 35 - 48 | Carbons of the main aliphatic backbone. |

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR analysis of P4VBDMA.

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is suitable for the neutral polymer. For quaternized or protonated forms, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are preferable.

-

Sample Preparation: Dissolve approximately 10-20 mg of the dry polymer in 0.6-0.8 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure complete dissolution, which may require gentle agitation or sonication.

-

Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans. For ¹³C NMR, significantly more scans (1024 or more) are required due to the low natural abundance of the ¹³C isotope.[1]

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shift axis should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. Specific chemical bonds absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in P4VBDMA.

Table 3: Key FTIR Absorption Bands for P4VBDMA

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3020 - 3100 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2920 - 2950 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the polymer backbone and benzylic methylene group. |

| 2770 - 2825 | Aliphatic C-H Stretch (N-CH₃) | A characteristic pair of bands for the C-H stretching in N,N-dimethyl groups. Their presence is a strong indicator of the dimethylamine moiety.[4] |

| 1605, 1510, 1450 | Aromatic C=C Stretch | In-plane skeletal vibrations of the benzene ring. The pattern of overtone bands in the 2000-1650 cm⁻¹ region can confirm the 1,4- (para) substitution pattern. |

| ~825 | Aromatic C-H Bend | Out-of-plane bending ("wagging") of C-H bonds on the para-substituted phenyl ring. |

Experimental Protocol: FTIR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid polymer samples.

-

Sample Preparation: Ensure the polymer sample is dry. Place a small amount of the solid P4VBDMA powder or film onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups in P4VBDMA.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For P4VBDMA, the primary chromophore is the phenyl ring. This technique is less useful for detailed structural elucidation compared to NMR or FTIR but is highly effective for quantitative analysis (e.g., determining polymer concentration in a solution via the Beer-Lambert Law).

-

Expected Absorption: P4VBDMA in a suitable solvent (e.g., methanol, water) will exhibit a strong absorption maximum (λ_max) around 260-270 nm . This absorption is attributed to the π → π* electronic transition within the benzene ring.

-

Application: A calibration curve can be constructed by measuring the absorbance of several P4VBDMA solutions of known concentrations at the λ_max. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a solvent that dissolves the polymer and is transparent in the UV region of interest (typically >220 nm). Methanol, ethanol, or water are common choices.

-

Sample Preparation: Prepare a stock solution of P4VBDMA of known concentration. Create a series of dilutions from the stock solution to generate standards for a calibration curve.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill another cuvette with the sample solution.

-

Analysis: Scan the UV spectrum from approximately 400 nm down to 200 nm to identify the λ_max. Measure the absorbance of each standard at the λ_max and plot absorbance vs. concentration to generate a Beer-Lambert plot.

Summary and Conclusion

The multi-technique spectroscopic approach provides a comprehensive and unambiguous characterization of poly(4-vinylbenzyl dimethylamine).

Caption: Relationship between P4VBDMA structure and its key spectroscopic signatures.

-

NMR spectroscopy provides the definitive structural proof, mapping the proton and carbon environments and confirming the polymer's identity and purity.

-

FTIR spectroscopy serves as a rapid and reliable method to verify the presence of all key functional groups, acting as a crucial quality control check.

-

UV-Vis spectroscopy , while structurally less informative, is an invaluable tool for the quantitative determination of polymer concentration in solutions.

By judiciously applying these three core spectroscopic techniques, researchers can confidently synthesize, identify, and quantify P4VBDMA, enabling its successful use in a wide array of advanced applications.

References

-

Rappoport, S., Chrysostomou, V., Pispas, S., & Talmon, Y. (2023). The Nanostructure of Polyelectrolyte Complexes of QPDMAEMA-b-POEGMA copolymers and Oppositely Charged Polyelectrolytes, and their Stability in the Presence of Serum Albumin. Supporting Information, The Royal Society of Chemistry. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Asaro, F., & Savarino, C. (2025). Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. ACS Omega. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

Introduction: Defining a Critical Quality Attribute for a Functional Polyamine

An In-depth Technical Guide to the Molecular Weight Determination of Poly(N,N-dimethylvinylbenzylamine)

Poly(N,N-dimethylvinylbenzylamine) (PDMVBA) is a cationic polyelectrolyte distinguished by its pH-responsive tertiary amine groups. This "smart" polymer exhibits conformational changes in response to environmental stimuli, making it a valuable component in advanced applications ranging from enhanced oil recovery and water treatment to sophisticated drug delivery systems.[1][2] In all these fields, the physical and rheological properties of PDMVBA—such as its solution viscosity, interfacial activity, and self-assembly behavior—are intrinsically linked to its molar mass. An accurate and precise determination of its molecular weight (MW) and molecular weight distribution (MWD) is therefore not merely a characterization step; it is a fundamental requirement for ensuring material performance, batch-to-batch consistency, and the successful translation from laboratory research to industrial application.

This guide provides a comprehensive overview of the principal techniques for determining the molecular weight of PDMVBA. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale behind specific experimental choices, and the robust validation systems required for trustworthy results. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of polymer characterization.

Size Exclusion Chromatography (SEC): The Foundational Technique for Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for analyzing the molecular weight distribution of polymers. The technique separates molecules based on their hydrodynamic volume in solution, not their molecular weight directly. Larger molecules, which occupy a greater volume, navigate through the porous stationary phase of the chromatography column more quickly, while smaller molecules explore more of the pore volume and elute later.

Expertise in Action: The Challenge of a Cationic Polyelectrolyte

The tertiary amine groups in PDMVBA present a specific analytical challenge. In their unprotonated state, these groups can adsorb onto the silica-based stationary phases commonly used in SEC columns. This non-ideal interaction disrupts the size-based separation mechanism, leading to peak tailing, artificially long retention times, and inaccurate molecular weight data.

The solution is to suppress these ionic interactions. This is achieved by carefully selecting a mobile phase that both protonates the amine groups and screens the resulting electrostatic charges. Research on PDMVBA and its copolymers has demonstrated a robust protocol using an acidic, high-salt mobile phase.[1]

Experimental Protocol: Aqueous SEC (ASEC) of PDMVBA

This protocol is adapted from established methods for the characterization of PDMVBA.[1]

-

System Preparation:

-

Chromatograph: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and detectors.

-

Columns: A set of columns suitable for aqueous-soluble cationic polymers. For example, Eichrom Technologies CATSEC columns have been shown to be effective.[1]

-

Detectors: A differential refractive index (dRI) detector is essential for concentration measurement. A UV-Vis detector can also be used, as the benzyl group in PDMVBA is UV-active.

-

-

Mobile Phase Preparation:

-

Prepare a solution of 1% (w/v) acetic acid and 0.1 M sodium sulfate (Na₂SO₄) in high-purity deionized water.

-

Filter the mobile phase through a 0.22 µm filter to remove particulates.

-

Thoroughly degas the mobile phase before use to prevent bubble formation in the system.

-

Causality: The acetic acid ensures the tertiary amine groups are protonated to polycations, while the high concentration of sodium sulfate provides counter-ions that shield electrostatic interactions between the polymer and the column packing.

-

-

Sample Preparation:

-

Dissolve the PDMVBA sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

-

Allow the sample to dissolve completely, using gentle agitation if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter directly into an autosampler vial.

-

-

Analysis Conditions:

-

Flow Rate: 0.3 mL/min (Note: This may be adjusted based on the specific columns used).[1]

-